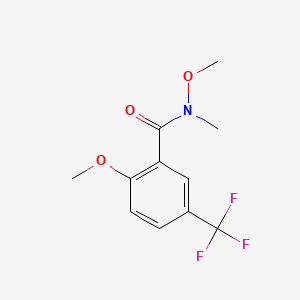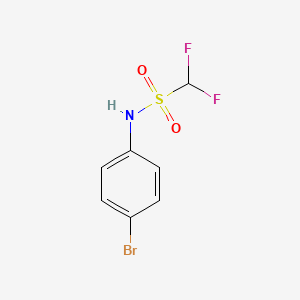
Lenalidomide-5'-CO-C2-alkyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lenalidomide-5’-CO-C2-alkyne is a derivative of lenalidomide, a well-known immunomodulatory drug used primarily in the treatment of multiple myeloma and myelodysplastic syndromes. This compound is designed to enhance the therapeutic properties of lenalidomide by incorporating an alkyne functional group, which can be used for further chemical modifications and bioconjugation.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-5’-CO-C2-alkyne typically involves the following steps:
Bromination: The starting material, methyl 2-methyl-3-nitrobenzoate, is brominated using N-bromosuccinimide in the presence of a radical initiator like α,α’-azo-bis-isobutyronitrile.
Condensation: The brominated product is then condensed with 3-aminopiperidine-2,6-dione in the presence of a base such as triethylamine in a solvent like dimethylformamide.
Cyclization: The intermediate product undergoes cyclization to form the core structure of lenalidomide.
Alkyne Introduction: The alkyne group is introduced through a coupling reaction, typically using a palladium-catalyzed Sonogashira coupling reaction with an appropriate alkyne reagent.
Industrial Production Methods: For industrial-scale production, the process is optimized for higher yields and purity. This involves:
- Using scalable and green chemistry approaches to minimize environmental impact.
- Employing continuous flow reactors for better control over reaction conditions.
- Implementing purification techniques like crystallization and chromatography to ensure high purity of the final product .
化学反应分析
Types of Reactions: Lenalidomide-5’-CO-C2-alkyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation over palladium on carbon or other reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide in dimethylformamide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or thioethers
科学研究应用
Lenalidomide-5’-CO-C2-alkyne has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in bioconjugation techniques to attach biomolecules like proteins or nucleic acids.
Medicine: Investigated for its potential to enhance the efficacy of lenalidomide in cancer therapy.
Industry: Utilized in the development of new materials with specific properties
作用机制
The mechanism of action of Lenalidomide-5’-CO-C2-alkyne is similar to that of lenalidomide. It modulates the activity of the CRL4 CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of specific protein substrates. This results in the inhibition of cancer cell proliferation and induction of apoptosis. The alkyne group allows for additional modifications that can enhance its binding affinity and specificity for molecular targets .
相似化合物的比较
Thalidomide: The parent compound with similar immunomodulatory properties but higher toxicity.
Pomalidomide: Another derivative with enhanced potency and reduced side effects.
Carvykti (ciltacabtagene autoleucel): A CAR-T cell therapy used for multiple myeloma.
Tecvayli (teclistamab): A bispecific T-cell engager used for multiple myeloma
Uniqueness: Lenalidomide-5’-CO-C2-alkyne stands out due to its alkyne functional group, which allows for further chemical modifications and bioconjugation, making it a versatile tool in both research and therapeutic applications.
属性
分子式 |
C18H17N3O4 |
|---|---|
分子量 |
339.3 g/mol |
IUPAC 名称 |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]pent-4-ynamide |
InChI |
InChI=1S/C18H17N3O4/c1-2-3-4-15(22)19-12-5-6-13-11(9-12)10-21(18(13)25)14-7-8-16(23)20-17(14)24/h1,5-6,9,14H,3-4,7-8,10H2,(H,19,22)(H,20,23,24) |
InChI 键 |
UYJKPWOIGPOHAE-UHFFFAOYSA-N |
规范 SMILES |
C#CCCC(=O)NC1=CC2=C(C=C1)C(=O)N(C2)C3CCC(=O)NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[[[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B14769932.png)



![(1S,3'R,4'S,5'S,6'R)-6,6'-bis(hydroxymethyl)-3H-spiro[2-benzofuran-1,2'-oxane]-3',4',5'-triol](/img/structure/B14769946.png)





